molecular formula C18H17N3O4 B278769 N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

カタログ番号 B278769
分子量: 339.3 g/mol
InChIキー: XXPBYKBCODQHPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DOQA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. DOQA belongs to the class of quinazolinones and has been studied for its potential use as a therapeutic agent in various diseases.

作用機序

The exact mechanism of action of DOQA is not fully understood, but it is believed to act through multiple pathways. DOQA has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. DOQA has also been shown to modulate the activity of ion channels, which play a role in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
DOQA has been shown to have various biochemical and physiological effects. In cancer cells, DOQA has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and Bax and the downregulation of Bcl-2. In Alzheimer's disease models, DOQA has been shown to increase acetylcholine levels and decrease amyloid beta levels in the brain. In epilepsy models, DOQA has been shown to decrease seizure activity through the modulation of ion channels.

実験室実験の利点と制限

DOQA has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, DOQA also has limitations, including its low solubility and potential toxicity at high doses.

将来の方向性

There are several future directions for the study of DOQA. One direction is to further investigate its potential as a therapeutic agent in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its potential as a modulator of histone acetylation and ion channel activity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DOQA.
In conclusion, DOQA is a synthetic compound that has potential pharmacological properties and has been studied for its use in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. DOQA has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but also has limitations, including its low solubility and potential toxicity at high doses. Further research is needed to fully understand the potential of DOQA as a therapeutic agent.

合成法

DOQA can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with anthranilic acid to form 2,5-dimethoxybenzalanilide. The resulting compound is then reacted with ethyl chloroacetate to form ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate. Finally, the compound is cyclized using ammonium acetate to produce DOQA.

科学的研究の応用

DOQA has been studied for its potential use in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, DOQA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, DOQA has been shown to improve memory and cognitive function in animal models. In epilepsy research, DOQA has been shown to have anticonvulsant properties.

特性

分子式

C18H17N3O4

分子量

339.3 g/mol

IUPAC名

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-12-7-8-16(25-2)15(9-12)20-17(22)10-21-11-19-14-6-4-3-5-13(14)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)

InChIキー

XXPBYKBCODQHPS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

正規SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。